molecular formula C9H16O2 B098596 1-(3,3-Dimethyloxiran-2-yl)pentan-1-one CAS No. 17257-83-9

1-(3,3-Dimethyloxiran-2-yl)pentan-1-one

Cat. No. B098596
CAS RN: 17257-83-9
M. Wt: 156.22 g/mol
InChI Key: BEADYNJAOBLNBH-UHFFFAOYSA-N
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Description

1-(3,3-Dimethyloxiran-2-yl)pentan-1-one is a synthetic compound with the chemical formula C9H16O2. It is also known as DMPX or 3,3-Dimethyl-2-oxabicyclo[2.2.1]heptane-5-pentanone. This compound is used in scientific research for its unique properties and potential applications in various fields.

Mechanism Of Action

The mechanism of action of 1-(3,3-Dimethyloxiran-2-yl)pentan-1-one is not fully understood. However, it is believed to act as a Lewis acid catalyst due to the presence of the oxirane ring in its structure. This property makes it useful in various chemical reactions.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of DMPX. However, studies have shown that it has low toxicity and does not cause significant adverse effects in laboratory animals.

Advantages And Limitations For Lab Experiments

The advantages of using 1-(3,3-Dimethyloxiran-2-yl)pentan-1-one in laboratory experiments include its unique properties, low toxicity, and potential applications in various fields. However, its limitations include the lack of information on its biochemical and physiological effects and the need for further research to fully understand its mechanism of action.

Future Directions

There are several potential future directions for research on 1-(3,3-Dimethyloxiran-2-yl)pentan-1-one. These include:
1. Further studies on its mechanism of action and potential applications in various chemical reactions.
2. Investigation of its potential as a chiral auxiliary in asymmetric synthesis.
3. Exploration of its potential as a building block for the synthesis of other compounds with potential biological activity.
4. Studies on its potential as a catalyst in various chemical reactions.
5. Investigation of its potential applications in the field of materials science.
In conclusion, 1-(3,3-Dimethyloxiran-2-yl)pentan-1-one is a synthetic compound with unique properties and potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and applications in various fields.

Synthesis Methods

The synthesis of 1-(3,3-Dimethyloxiran-2-yl)pentan-1-one involves the reaction of 3,3-dimethyl-2-oxabicyclo[2.2.1]heptane with pentan-1-one in the presence of a strong acid catalyst. This reaction results in the formation of DMPX as a white crystalline solid.

Scientific Research Applications

1-(3,3-Dimethyloxiran-2-yl)pentan-1-one has various potential applications in scientific research. It has been used as a chiral auxiliary in asymmetric synthesis, which is a process that produces enantiomerically pure compounds. DMPX has also been used as a building block for the synthesis of other compounds with potential biological activity.

properties

CAS RN

17257-83-9

Product Name

1-(3,3-Dimethyloxiran-2-yl)pentan-1-one

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

1-(3,3-dimethyloxiran-2-yl)pentan-1-one

InChI

InChI=1S/C9H16O2/c1-4-5-6-7(10)8-9(2,3)11-8/h8H,4-6H2,1-3H3

InChI Key

BEADYNJAOBLNBH-UHFFFAOYSA-N

SMILES

CCCCC(=O)C1C(O1)(C)C

Canonical SMILES

CCCCC(=O)C1C(O1)(C)C

synonyms

1-(3,3-Dimethyloxiranyl)-1-pentanone

Origin of Product

United States

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